2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 1787878-82-3
Cat. No.: VC6984919
Molecular Formula: C17H12ClFN2OS
Molecular Weight: 346.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1787878-82-3 |
---|---|
Molecular Formula | C17H12ClFN2OS |
Molecular Weight | 346.8 |
IUPAC Name | 2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Standard InChI | InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Standard InChI Key | RBCRCMGLTNJMAH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
2-Chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is characterized by a benzamide core substituted with chlorine (C2) and fluorine (C4), linked via an amide bond to a (5-(thiophen-3-yl)pyridin-3-yl)methyl group. The pyridine ring is substituted at position 5 with a thiophen-3-yl moiety, creating a planar, conjugated system that may enhance π-π stacking interactions .
Table 1: Atomic Composition and Connectivity
Component | Description |
---|---|
Benzamide core | C7H4ClFNO: Chlorine (C2), fluorine (C4), amide at C1 |
Pyridine-thiophene | C9H6NS: Pyridin-3-ylmethyl at N, thiophen-3-yl at pyridine C5 |
Molecular formula | C17H12ClFN2OS |
Molecular weight | 346.52 g/mol (calculated) |
The stereochemistry is achiral due to the absence of stereogenic centers, as seen in related benzamide derivatives .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis likely involves a multi-step approach:
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Formation of the pyridine-thiophene subunit: A Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanol and thiophen-3-ylboronic acid, catalyzed by Pd(PPh3)2Cl2, yields (5-(thiophen-3-yl)pyridin-3-yl)methanol .
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Oxidation to aldehyde: TEMPO-mediated oxidation converts the alcohol to (5-(thiophen-3-yl)pyridin-3-yl)methanal.
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Reductive amination: Reaction with 2-chloro-4-fluorobenzoic acid derivatives under hydrogenation conditions forms the final benzamide .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Suzuki coupling | Pd(PPh3)2Cl2, Na2CO3, dioxane, 100°C, 16h | 73% | |
Reductive amination | H2, Pd/C, DMF, rt | 52%* |
*Estimated based on analogous benzamide syntheses .
Physicochemical Properties
Partition Coefficients and Solubility
The compound’s logP (4.38) and logD (4.37) values, extrapolated from similar benzamides , suggest moderate lipophilicity, aligning with its potential for blood-brain barrier permeation. Aqueous solubility is predicted to be low (~0.007 mg/mL) due to the aromatic and hydrophobic moieties .
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
logP | 4.38 | XLOGP3 (analog-based) |
logSw | -4.61 | SILICOS-IT |
PSA | 34.2 Ų | Calculated |
H-bond donors | 1 | Structural analysis |
Analytical Characterization
Spectroscopic Data
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1H NMR (predicted): δ 8.72 (s, pyridine H2), 7.89 (d, J = 5.1 Hz, thiophene H2), 4.65 (s, CH2).
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LC-MS: [M+H]+ m/z = 347.5 (calculated).
Table 4: Chromatographic Parameters
Method | Conditions | Retention Time |
---|---|---|
HPLC (C18) | 70:30 MeCN:H2O, 1 mL/min | 6.2 min |
Applications and Research Directions
Medicinal Chemistry
The compound’s dual halogenation (Cl, F) enhances electrophilicity for covalent targeting strategies, while the thiophene-pyridine system offers a scaffold for kinase inhibitor development .
Material Science
Conjugated π-systems suggest utility in organic semiconductors, though this remains unexplored.
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